Boc-3-(4-pyridyl)-DL-alanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

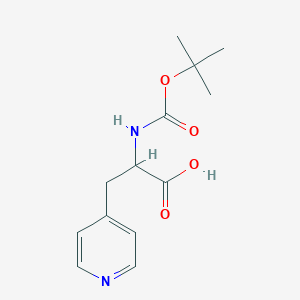

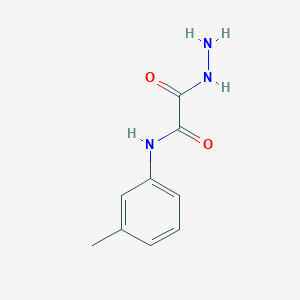

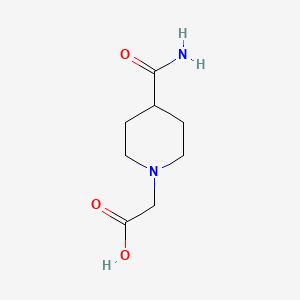

The synthesis of Boc-3-(4-pyridyl)-DL-alanine involves a multi-step process starting with the appropriate pyridylmethyl malonate. In one study, the synthesis began with 2-[(4-pyridyl)methyl]malonate and proceeded through several steps including the formation of an N-oxide, cyanation, and hydrolysis to yield the target amino acid . Another approach for synthesizing related DL-arylamino acid derivatives involved the condensation of diethyl acetamidomalonate with arylmethyl halides, followed by partial hydrolysis and decarboxylation. The resulting derivatives were then enzymatically resolved to separate the N-acetyl-L-amino acid from the unchanged D-amino acid derivative. The D-amino acid was further processed to obtain the D-BOC derivative through a reaction with di-tert-butyldicarbonate .

Molecular Structure Analysis

The molecular structure of Boc-3-(4-pyridyl)-DL-alanine is characterized by the presence of a Boc-protected amino group and a pyridyl side chain. The Boc group (di-tert-butyldicarbonate) is a common protecting group used in peptide synthesis to protect the amino functionality. The pyridyl group is a heteroaromatic ring that can engage in various chemical interactions due to its nitrogen atom. The studies referenced do not provide detailed molecular structure analysis, but the synthesis methods suggest that the final compounds maintain the pyridyl and amino acid functionalities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Boc-3-(4-pyridyl)-DL-alanine include condensation, N-oxidation, cyanation, hydrolysis, decarboxylation, enzymatic resolution, and protection reactions. The condensation reactions are crucial for forming the carbon-nitrogen bonds between the pyridylmethyl halides and the malonate derivatives. N-oxidation and cyanation are steps that introduce and manipulate nitrogen functionalities. Hydrolysis and decarboxylation are used to remove protecting groups and to release the carboxylic acid function of the amino acid. Enzymatic resolution separates the D and L enantiomers of the amino acid, and the protection reactions with di-tert-butyldicarbonate yield the Boc-protected amino acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-(4-pyridyl)-DL-alanine are influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the amino group during peptide synthesis, making it less reactive towards unwanted side reactions. The pyridyl group can participate in hydrogen bonding and metal coordination, which may affect the solubility and reactivity of the compound. The studies provided do not offer specific data on the physical properties such as melting point, solubility, or stability of the compound. However, the chemical properties inferred from the synthesis suggest that the compound is amenable to standard peptide coupling reactions and can be deprotected under acidic conditions to yield the free amino acid .

科学的研究の応用

Alanine Dehydrogenase and Its Applications

Alanine dehydrogenase (AlaDH) catalyzes the conversion of L-alanine to pyruvate, essential in microbial metabolism and has applications in pharmaceutical, environmental, and food industries. This enzyme's role in redox balancing and its potential for biotechnological applications may offer insights into the enzymatic utilization of alanine derivatives, including those modified with protective groups like Boc (Dave & Kadeppagari, 2019).

Photocatalysis with (BiO)2CO3-Based Materials

The review on (BiO)2CO3 (BOC)-based photocatalysts highlights advancements in photocatalysis, relevant for environmental and healthcare applications. Although not directly related, the emphasis on material modification for enhanced performance could be analogous to chemical modifications in organic molecules for specific scientific applications (Ni et al., 2016).

Inhibitors of Alanine Racemase Enzyme

Research on alanine racemase inhibitors, focusing on antibacterial drug targets, underscores the importance of alanine and its derivatives in developing therapeutic agents. This review could inform the medicinal chemistry approaches involving Boc-3-(4-pyridyl)-DL-alanine (Azam & Jayaram, 2015).

Biosynthesis and Role of β-Alanine in Plants

Exploring the non-proteinogenic amino acid β-alanine in plants reveals its involvement in stress response and other physiological roles. This review could provide a biological context for studying modified alanine compounds in various organisms (Parthasarathy et al., 2019).

BODIPY Materials for OLEDs

The use of BODIPY-based materials in organic light-emitting diodes (OLEDs) showcases the integration of organic compounds in electronic devices. Such applications could parallel the use of specialized alanine derivatives in material science or sensor technologies (Squeo & Pasini, 2020).

Safety And Hazards

“Boc-3-(4-pyridyl)-DL-alanine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash with plenty of soap and water .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYWDMKESUACOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391152 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid | |

CAS RN |

33814-94-7 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)

![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)

![5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307316.png)